1-Brom-3-chlor-2-(Trifluormethoxy)benzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

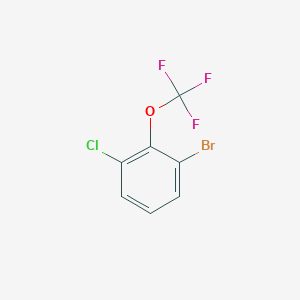

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used in the synthesis of electronically deficient atropisomeric diphosphine ligands.

Biology and Medicine:

Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

Target of Action

It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in nucleophilic substitution reactions . The trifluoromethoxy group might influence the compound’s reactivity and selectivity .

Mode of Action

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could be a key part of its interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo diels-alder reactions suggests it could potentially interact with various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

The presence of the trifluoromethoxy group might influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .

Result of Action

Its ability to participate in diels-alder reactions suggests it could potentially induce structural changes in its targets, leading to alterations in their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the action, efficacy, and stability of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene. For instance, its reaction with LDA in THF and furan is carried out under specific conditions , suggesting that similar conditions might be required for its effective action in a biological context.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .

Industrial Production Methods

Industrial production of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions with the compound in THF and furan.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.

Various Aryl Derivatives: Produced through substitution and coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chlorine atom.

1-Bromo-3-chlorobenzene: Similar structure but lacks the trifluoromethoxy group.

3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an organic compound notable for its complex halogenated structure, which includes a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique configuration contributes to its diverse biological activities and potential applications in pharmacology and biochemistry.

The molecular formula of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is C7H3BrClF3O, with a molecular weight of approximately 263.45 g/mol. Its physicochemical properties include:

- Boiling Point : 171 °C

- Density : 1.63 g/cm³

- Melting Point : -55.5 °C

- Solubility : Limited solubility in water (0.0288 g/L) .

The biological activity of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms enhances its reactivity and binding affinity, making it valuable in drug discovery and development .

Biological Activity

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through disruption of cellular processes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial in developing therapeutic agents targeting diseases such as cancer or metabolic disorders .

- Receptor Interaction : Research indicates that the trifluoromethoxy group can enhance the lipophilicity of the compound, allowing it to effectively interact with lipid membranes and influence receptor activity .

Case Study 1: Antimicrobial Properties

A study conducted on various halogenated benzene derivatives demonstrated that 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetic properties .

Comparative Analysis

To understand the biological implications better, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Structure | Potentially higher lipophilicity leading to enhanced receptor interaction |

| 1-Bromo-3-chloro-4-(trifluoromethoxy)benzene | Structure | Similar enzyme inhibition profile but different selectivity |

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYSMJKYXLKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.